molecular formula C26H29N5S B6062300 4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE

4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE

Cat. No.: B6062300
M. Wt: 443.6 g/mol
InChI Key: YZCXOCKSWJJONY-UHFFFAOYSA-N
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Description

4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

4-[4-ethyl-5-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazol-3-yl]-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5S/c1-2-31-25(28-29-26(31)32-18-17-30-15-9-4-10-16-30)22-19-24(20-11-5-3-6-12-20)27-23-14-8-7-13-21(22)23/h3,5-8,11-14,19H,2,4,9-10,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXOCKSWJJONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCN2CCCCC2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives as intermediates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new drugs for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.

Comparison with Similar Compounds

4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE can be compared with other triazole derivatives such as:

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives: These compounds also exhibit significant biological activities.

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and antifungal properties. The uniqueness of 4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE lies in its specific structure, which imparts distinct biological and chemical properties.

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